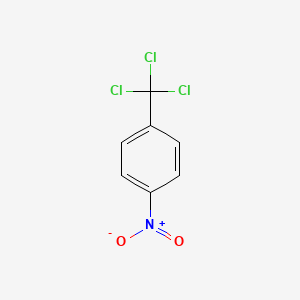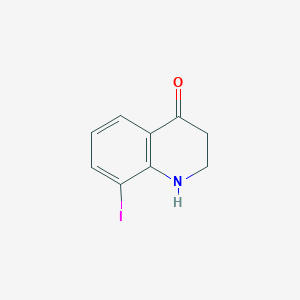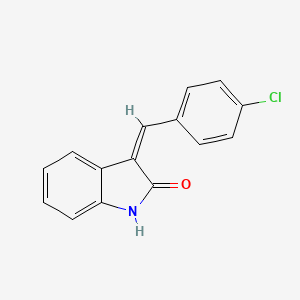
3-(4-Chlorobenzylidene)indolin-2-one
Descripción general
Descripción
3-(4-Chlorobenzylidene)indolin-2-one is a chemical compound that belongs to the class of indolin-2-one derivatives These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications The structure of this compound consists of an indolin-2-one core with a 4-chlorobenzylidene group attached at the 3-position
Mecanismo De Acción
Target of Action
Indolin-2-one derivatives have been associated with a variety of biological activities .
Mode of Action
It has been suggested that the compound may participate in [3 + 2] cycloaddition reactions . These reactions involve the addition of a multiple bond system to a three-atom component, providing a method for the synthesis of various five-membered heterocycles .
Biochemical Pathways
Indolin-2-one derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Indolin-2-one derivatives have been associated with a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .
Análisis Bioquímico
Cellular Effects
Related indolin-2-one derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It’s likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorobenzylidene)indolin-2-one can be achieved through several methods. One common approach involves the condensation of indolin-2-one with 4-chlorobenzaldehyde in the presence of an acid catalyst. The reaction is typically carried out in an ethanol medium under reflux conditions, leading to the formation of the desired product as the (E)-isomer .
Another method involves the use of piperidine as a catalyst in ethanol, which also yields a mixture of (E)- and (Z)-isomers . Additionally, microwave irradiation in the presence of potassium fluoride on alumina has been reported to provide a convenient method for the preparation of 3-arylideneindolin-2-ones .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of catalyst and reaction conditions can be optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Chlorobenzylidene)indolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: The chlorobenzylidene group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Benzylindolin-2-one derivatives.
Substitution: Substituted indolin-2-one derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Industry: It has applications in the development of photoactive materials for photoconversion devices.
Comparación Con Compuestos Similares
3-(4-Chlorobenzylidene)indolin-2-one can be compared with other similar compounds, such as:
- 3-(2-Chlorobenzylidene)indolin-2-one
- 3-(4-Methoxybenzylidene)indolin-2-one
- 3-(4-Nitrobenzylidene)indolin-2-one
These compounds share a similar indolin-2-one core structure but differ in the substituents on the benzylidene group.
Propiedades
IUPAC Name |
(3Z)-3-[(4-chlorophenyl)methylidene]-1H-indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO/c16-11-7-5-10(6-8-11)9-13-12-3-1-2-4-14(12)17-15(13)18/h1-9H,(H,17,18)/b13-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIXKMQYKNWKSNZ-LCYFTJDESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=CC=C(C=C3)Cl)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C/C3=CC=C(C=C3)Cl)/C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3335-90-8 | |
| Record name | NSC13587 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13587 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-3-[2-(pyridin-4-yl)ethyl]indolizine-1-carbaldehyde](/img/structure/B3051293.png)
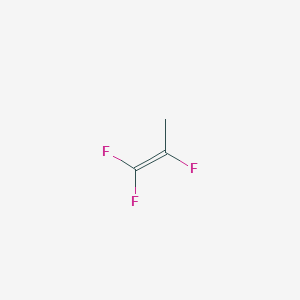
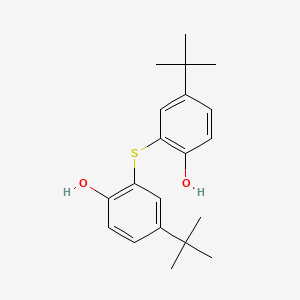
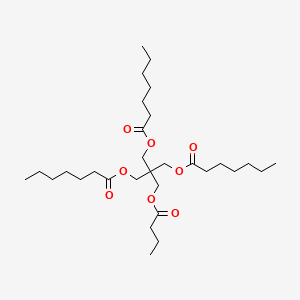
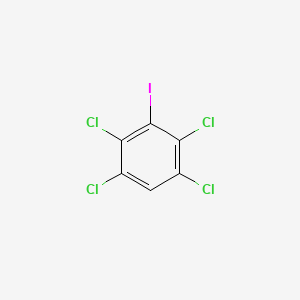
![1,8,8-Trimethylbicyclo[3.2.1]octane-2,4-dione](/img/structure/B3051302.png)
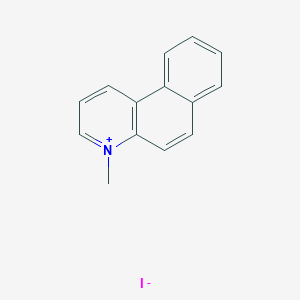
![4-{[(4H-1,2,4-triazol-4-yl)imino]methyl}phenol](/img/structure/B3051304.png)
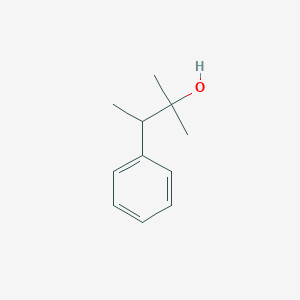
![METHYL 2-[(4-NITROPHENYL)CARBAMOYL]ACETATE](/img/structure/B3051308.png)


